2,2'-Dichlorobenzilic acid

CAS No.: 3152-12-3

Cat. No.: VC2318374

Molecular Formula: C14H10Cl2O3

Molecular Weight: 297.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3152-12-3 |

|---|---|

| Molecular Formula | C14H10Cl2O3 |

| Molecular Weight | 297.1 g/mol |

| IUPAC Name | 2,2-bis(2-chlorophenyl)-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C14H10Cl2O3/c15-11-7-3-1-5-9(11)14(19,13(17)18)10-6-2-4-8-12(10)16/h1-8,19H,(H,17,18) |

| Standard InChI Key | OJYHUFNZIWRMPT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(=O)O)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(=O)O)O)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

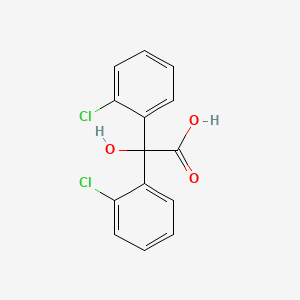

2,2'-Dichlorobenzilic acid is characterized by a central carbon atom bonded to two 2-chlorophenyl groups, a carboxylic acid group, and a hydroxyl group. The molecular formula is C₁₄H₁₀Cl₂O₃, representing a derivative of benzilic acid with specific chlorination pattern at the ortho positions.

Physical Properties

While specific data for 2,2'-Dichlorobenzilic acid is limited in the provided sources, we can infer certain properties based on structurally similar compounds. The compound likely exists as a white to off-white crystalline solid at room temperature, similar to other benzilic acid derivatives. The presence of chlorine substituents would affect its physical properties compared to unsubstituted benzilic acid.

Table 1: Estimated Physical Properties of 2,2'-Dichlorobenzilic Acid

Chemical Reactivity

The chemical behavior of 2,2'-Dichlorobenzilic acid would be influenced by three key functional groups:

-

The carboxylic acid group, which can undergo typical acid-base reactions

-

The tertiary alcohol group, which can participate in dehydration and esterification

-

The chlorine atoms, which affect the electronic distribution and can participate in nucleophilic aromatic substitution reactions

Synthesis and Preparation Methods

Theoretical Synthetic Routes

The most probable synthesis route for 2,2'-Dichlorobenzilic acid would involve the benzilic acid rearrangement of 2,2'-Dichlorobenzil. This transformation typically uses strong base to generate the benzilic acid derivative.

The starting material, 2,2'-Dichlorobenzil, is documented in the scientific literature and has a molecular formula of C₁₄H₈Cl₂O₂ with a molecular weight of 279.118 g/mol . This precursor compound is described as bis(2-chlorophenyl)ethanedione, featuring two carbonyl groups connecting the two chlorinated phenyl rings.

Proposed Synthesis Pathway

-

Preparation of 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde via benzoin condensation followed by oxidation

-

Benzilic acid rearrangement using strong base (KOH/NaOH) in aqueous or alcoholic medium

-

Acidification to obtain the free 2,2'-Dichlorobenzilic acid

This synthetic approach would be analogous to related benzilic acid derivatives and represents a viable route to the target compound.

Structural Relationship to Similar Compounds

Comparison with Related Chlorinated Compounds

Several related chlorinated compounds appear in the scientific literature that can help understand the properties and behavior of 2,2'-Dichlorobenzilic acid:

Table 2: Comparison of 2,2'-Dichlorobenzilic Acid with Related Compounds

Structure-Activity Relationships

The positioning of chlorine atoms at the ortho positions (2,2') would confer specific electronic and steric effects that influence the compound's reactivity and potential biological activity. In related chlorobenzoic acids, the position of chlorine substituents significantly affects their metabolism and biodegradation pathways .

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

For identification and characterization of 2,2'-Dichlorobenzilic acid, several analytical techniques would be effective:

-

Mass Spectrometry: Expected to show characteristic fragmentation patterns similar to 2,2'-Dichlorobenzil but with additional mass corresponding to the hydroxyl group

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show aromatic proton signals from the chlorophenyl groups

-

¹³C NMR: Would reveal signals for the quaternary carbon bearing the hydroxyl group and the carboxylic carbon

-

-

Infrared Spectroscopy (IR): Would display characteristic bands for the carboxylic acid (1700-1725 cm⁻¹) and hydroxyl group (3200-3400 cm⁻¹)

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using bistrimethylsilyl acetamide) would be effective for separation and identification, similar to the methods used for chlorobenzoic acids in environmental samples .

Metabolism and Biochemical Interactions

Predicted Metabolic Pathways

Based on studies of chlorinated aromatic compounds, 2,2'-Dichlorobenzilic acid would likely undergo specific metabolic transformations in biological systems. Microbial metabolism of related chlorinated compounds involves:

-

Initial hydroxylation reactions

-

Potential dehalogenation processes

-

Ring cleavage mechanisms

-

Formation of simpler metabolites

Research on chlorobenzoic acids has demonstrated that specific bacterial species can metabolize various chlorinated compounds through enzymatic pathways . For example, Alcaligenes species can transform chlorinated biphenyls to corresponding chlorobenzoic acids, suggesting similar mechanisms might apply to 2,2'-Dichlorobenzilic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume